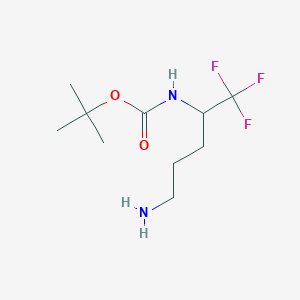

tert-butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate

Description

tert-Butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate is a carbamate-protected amine derivative characterized by a linear pentyl chain substituted with three fluorine atoms at the terminal carbon (1,1,1-trifluoropentan-2-yl) and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly utilized in medicinal chemistry as a synthetic intermediate, particularly for introducing trifluoromethyl-containing amine moieties into drug candidates. Its hydrochloride salt form (CAS: 689232-61-9) has a molecular formula of C₉H₁₃ClF₃N and a molecular weight of 189.66 g/mol . The Boc group serves to protect the primary amine during multi-step syntheses, enabling selective functionalization of other reactive sites.

Properties

Molecular Formula |

C10H19F3N2O2 |

|---|---|

Molecular Weight |

256.27 g/mol |

IUPAC Name |

tert-butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate |

InChI |

InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-7(5-4-6-14)10(11,12)13/h7H,4-6,14H2,1-3H3,(H,15,16) |

InChI Key |

MEEAYJYWIZLZMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate typically involves multiple steps, including amination, reduction, esterification, and protection of the amino group. One common method starts with the reaction of 5-amino-1,1,1-trifluoropentane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbamate group can be reduced to form the corresponding amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized compounds .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors and probes for biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its trifluoromethyl group can enhance the pharmacokinetic properties of drugs, leading to improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications, including the synthesis of herbicides and insecticides .

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate with analogous carbamate derivatives, focusing on structural features, synthetic routes, and applications.

Linear Alkyl Carbamates

- tert-Butyl N-(6-bromohexyl)carbamate

- Structure : Features a six-carbon alkyl chain terminated with a bromine atom.

- Synthesis : Prepared via nucleophilic substitution using tert-butyl carbamate, K₂CO₃, and NaI in refluxing dioxane .

- Applications : The bromine atom facilitates further alkylation or cross-coupling reactions, unlike the trifluoromethyl group in the target compound, which is electron-withdrawing and metabolically stable.

- Key Difference : Bromine offers a reactive handle for downstream modifications, while trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism .

Cyclic and Bicyclic Carbamates

- tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate (CAS: 1932203-04-7)

- Structure : Contains a rigid bicyclo[2.2.2]octane scaffold with a formyl group.

- Applications : The bicyclic structure imposes conformational rigidity, improving target binding affinity in enzyme inhibitors. In contrast, the linear trifluoropentyl chain in the target compound enhances membrane permeability .

- tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4)

Aromatic and Heterocyclic Carbamates

- tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS: 1799420-92-0)

- tert-Butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate (CAS: 1932203-04-7)

Fluorinated Carbamates

- tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6) Structure: Fluorine atom on a piperidine ring. Synthesis: Requires enantioselective fluorination, contrasting with the straightforward alkylation used for the trifluoropentyl derivative . Key Difference: The single fluorine atom in this compound modulates electronic properties without significantly altering lipophilicity, whereas the trifluoromethyl group in the target compound drastically increases hydrophobicity .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature | Application |

|---|---|---|---|---|---|

| This compound | C₉H₁₃ClF₃N (HCl salt) | 189.66 | 689232-61-9 | Linear chain with CF₃ group | Intermediate for lipophilic drug motifs |

| tert-Butyl N-(6-bromohexyl)carbamate | C₁₁H₂₂BrNO₂ | 280.21 | Not provided | Bromine-terminated alkyl chain | Alkylation/cross-coupling precursor |

| tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate | C₁₄H₂₃NO₃ | 253.34 | 1932203-04-7 | Rigid bicyclic scaffold | Enzyme inhibitor synthesis |

| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | C₁₁H₁₆FN₃O₃ | 257.26 | 1799420-92-0 | Aromatic heterocycle | DNA-targeting agents |

Biological Activity

Tert-butyl N-(5-amino-1,1,1-trifluoropentan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

- Chemical Formula : C9H17F3N2O2

- Molecular Weight : 224.24 g/mol

- CAS Number : 405939-39-1

The compound is a carbamate derivative, which suggests potential interactions with biological targets such as enzymes involved in metabolic processes. Specifically, compounds with carbamate structures often exhibit inhibition of acetylcholinesterase and other hydrolases, leading to increased levels of neurotransmitters in synaptic clefts.

1. Inhibition Studies

Research indicates that this compound may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and cell cycle progression. In vitro studies have shown that this compound can inhibit HDAC activity with varying potency:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 54.39 | HDAC6 |

This inhibition leads to increased acetylation of histones, thereby promoting gene expression associated with cell cycle arrest and apoptosis in cancer cells .

2. Cytotoxicity Assays

Cytotoxicity assays conducted on various cancer cell lines demonstrated that the compound exhibits significant antiproliferative effects. For instance, in HCT116 colon cancer cells, the compound displayed an IC50 value indicating effective growth inhibition at concentrations below 100 µM .

3. Selectivity and Stability

The stability of the compound in metabolic conditions is critical for its therapeutic potential. Studies have shown that the trifluoromethyl group enhances metabolic stability compared to other similar compounds lacking this feature. This stability is essential for maintaining effective concentrations during pharmacokinetic processes .

Case Studies

Several studies have investigated the biological implications of this compound:

- Study on Anticancer Activity : A recent study focused on the compound's effects on breast cancer cell lines, where it was found to induce apoptosis through HDAC inhibition. The study highlighted the compound's potential as a lead candidate for further development in anticancer therapies .

- Neuroprotective Effects : Another investigation examined the neuroprotective effects of carbamate derivatives in models of neurodegeneration. The results indicated that compounds similar to this compound could mitigate neuronal cell death by modulating acetylcholine levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.